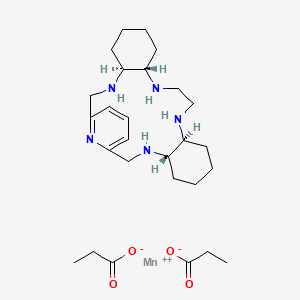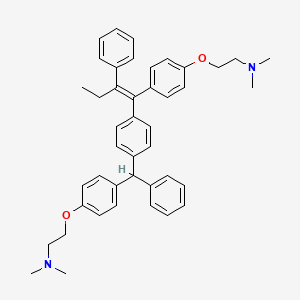
4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) tamoxifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves several steps, starting from the appropriate diphenylmethane derivative. The key steps include:
Etherification: Introduction of the dimethylaminoethoxy group to the diphenylmethane core.
Substitution: Substitution reactions to introduce the tamoxifen moiety.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and thermal vapor deposition may be employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to estrogen receptor modulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and thereby influencing the expression of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it effective in the treatment of certain types of breast cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Toremifene: A derivative of tamoxifen with similar pharmacological properties.
Uniqueness
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SERMs. These modifications can influence its binding affinity to estrogen receptors and its overall therapeutic efficacy .
Propriétés
Numéro CAS |
809285-09-4 |
|---|---|
Formule moléculaire |
C43H48N2O2 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
2-[4-[[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41- |
Clé InChI |
CAAILVUTOAUEHL-JPSIUGBBSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)/C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


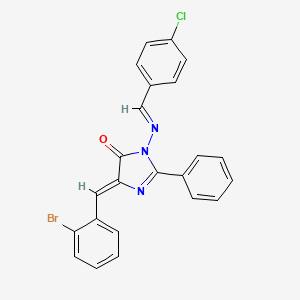
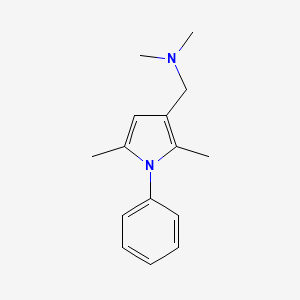

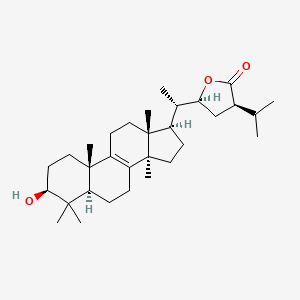

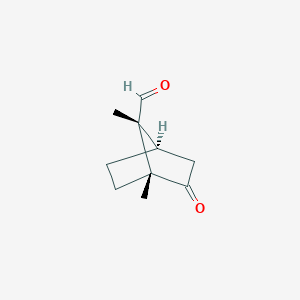
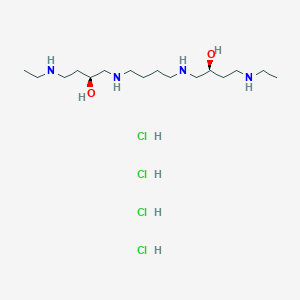

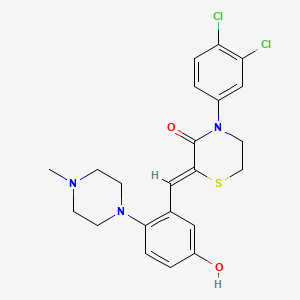
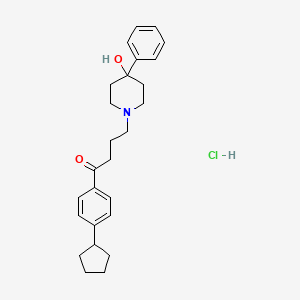
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)

